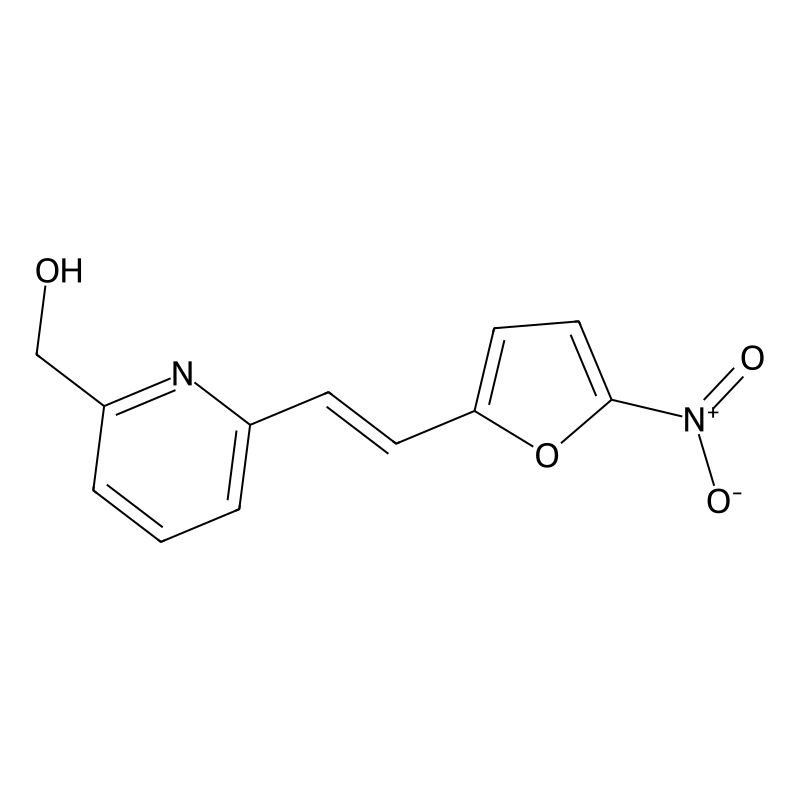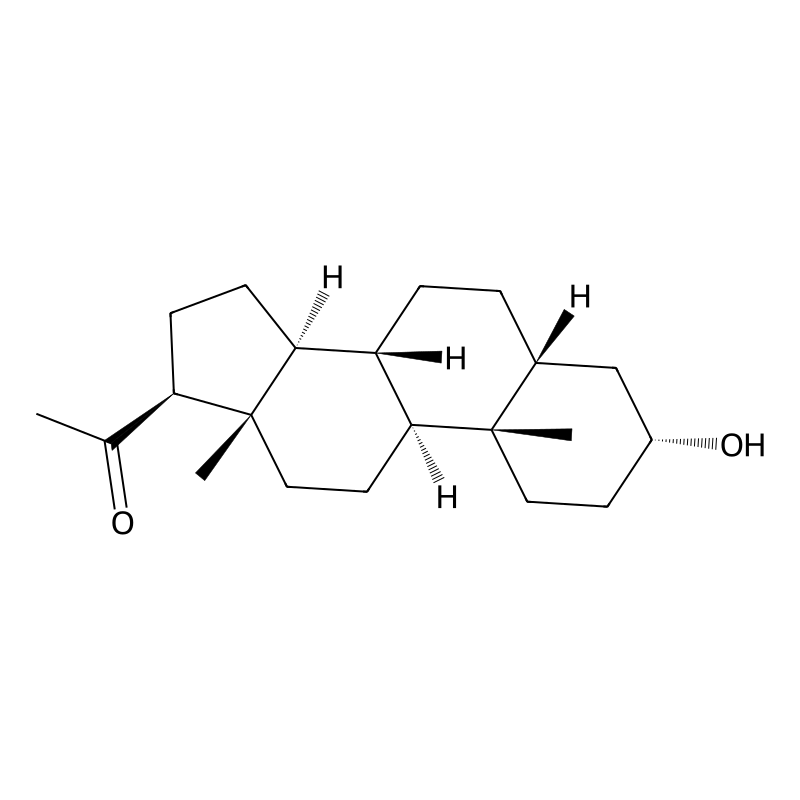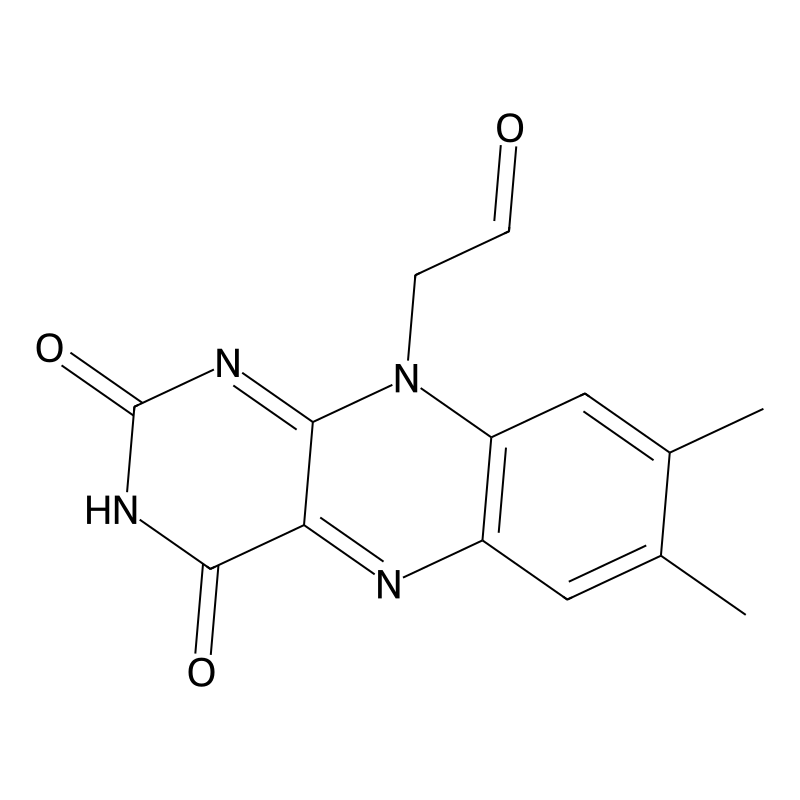Nifurpirinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Studying Bacterial Pathogens in Fish
Nifurpirinol can be a valuable tool for isolating and identifying specific bacterial pathogens affecting fish. Researchers can use it to selectively inhibit the growth of some bacterial communities in a sample, allowing them to isolate and study the bacteria resistant to nifurpirinol, which are likely the culprits behind the infection. This targeted approach can aid in developing more effective treatment strategies ().
Evaluating Treatment Efficacy
Nifurpirinol can be used in controlled laboratory settings to evaluate the effectiveness of new or existing antibiotics against specific fish pathogens. By exposing infected fish to varying concentrations of the treatment drug compared to control groups, researchers can assess the drug's ability to inhibit bacterial growth and improve fish health. This helps determine the optimal dosage and efficacy of potential treatments ().
Understanding Antibiotic Resistance
Research involving nifurpirinol can contribute to understanding the development of antibiotic resistance in fish pathogens. By exposing bacterial cultures to sub-lethal doses of nifurpirinol and monitoring the emergence of resistant strains, scientists can gain insights into the mechanisms bacteria employ to evade treatment. This knowledge is crucial for developing new antibiotics and implementing strategies to slow resistance development ().
Nifurpirinol is a synthetic compound belonging to the class of organic compounds known as nitrofurans, characterized by a furan ring that contains a nitro group. Its IUPAC name is {6-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl}methanol, and it has the molecular formula . Nifurpirinol is primarily recognized for its antibacterial properties and has been studied for its potential use in veterinary medicine.
Nifurpirinol acts as a prodrug, a compound that requires conversion to an active form within the body. In this case, the conversion relies on the presence of bacterial nitroreductase enzymes. These enzymes are commonly found in specific types of bacteria but can also be expressed in certain engineered cell lines []. When Nifurpirinol comes into contact with nitroreductase, it undergoes a bioreduction process. This activation step transforms Nifurpirinol into a cytotoxic metabolite, which ultimately leads to cell death [].
This targeted cell ablation strategy offers researchers a valuable tool for studying various biological processes. For example, Nifurpirinol has been successfully employed to ablate pancreatic beta cells, osteoblasts, and dopaminergic neurons in research models [].
- Oxidation: The nitro group can be reduced to an amino group under specific conditions.
- Reduction: The furan ring may undergo reduction, leading to the formation of dihydrofuran derivatives.
- Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents involved in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The outcomes of these reactions depend significantly on the specific conditions and reagents utilized .
Nifurpirinol exhibits notable biological activity, primarily as an antibacterial agent. It interferes with bacterial enzyme systems, particularly those involved in glucose and pyruvate degradation, leading to bacterial cell death. Its mechanism of action includes:
- Inhibition of DNA Synthesis: Nifurpirinol disrupts DNA synthesis at concentrations higher than the minimal inhibitory concentration, also affecting RNA and protein synthesis .
- Cellular Effects: It triggers significant ablation in various cell types, including pancreatic beta cells, osteoblasts, and dopaminergic neurons, indicating potential cytotoxic effects .
The synthesis of nifurpirinol involves a multi-step process:
- Formation of Intermediate: 2-acetylfuran is reacted with nitromethane in the presence of a base to produce 2-(5-nitro-2-furyl)vinyl ketone.
- Final Product Formation: This intermediate is then reacted with 2-pyridinemethanol under basic conditions to yield nifurpirinol .
Nifurpirinol has been primarily explored for its use as an antibiotic in veterinary medicine. Its antibacterial properties make it a candidate for treating infections in animals. Additionally, its unique mechanism of action may offer advantages over traditional antibiotics, particularly against resistant strains .
Research on nifurpirinol's interactions with other compounds is limited but essential for understanding its pharmacological profile. It has been shown to affect various biochemical pathways, particularly those related to bacterial metabolism. Further studies are needed to elucidate its interactions with other drugs and biological systems .
Nifurpirinol shares structural and functional similarities with several other compounds within the nitrofuran class. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nitrofurantoin | Contains a furan ring with multiple nitro groups | Primarily used for urinary tract infections |
| Furazolidone | Similar furan structure with a different side chain | Used as an antibacterial agent in both humans and animals |
| Nifurtimox | Contains a furan ring and is used against Trypanosomiasis | Exhibits antiprotozoal activity |
Uniqueness of Nifurpirinol
Nifurpirinol stands out due to its specific mechanism targeting bacterial enzyme systems rather than merely inhibiting growth through traditional pathways. This unique action may allow it to be effective against bacteria that have developed resistance to other antibiotics .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Bergemann D, Massoz L, Bourdouxhe J, Carril Pardo CA, Voz ML, Peers B, Manfroid I. Nifurpirinol: A more potent and reliable substrate compared to metronidazole for nitroreductase-mediated cell ablations. Wound Repair Regen. 2018 Mar;26(2):238-244. doi: 10.1111/wrr.12633. Epub 2018 May 19. PubMed PMID: 29663654.
3: Nakamura Y, Fukushima H, Tomita I, Kimura I. Mutagenicity of nifurpirinol (P-7138) in Escherichia coli WP2 and Salmonella typhimurium TA100. Mutat Res. 1982 Apr;104(1-3):61-6. PubMed PMID: 7043255.
4: Takase Y, Nakamura S, Ishiyama M, Shimizu M. Inhibition of the synthesis of macromolecules in Escherichia coli by nitrofuran derivatives. 3. Nifurpirinol. Chem Pharm Bull (Tokyo). 1973 Jan;21(1):144-8. PubMed PMID: 4576103.
5: Tamse CT, Gacutan RQ. Acute toxicity of nifurpirinol, a fish chemotherapeutant, to milkfish (Chanos chanos) fingerlings. Bull Environ Contam Toxicol. 1994 Mar;52(3):346-50. PubMed PMID: 8142702.
6: Kaufmann A, Butcher P, Maden K, Walker S, Widmer M. Determination of nitrofuran and chloramphenicol residues by high resolution mass spectrometry versus tandem quadrupole mass spectrometry. Anal Chim Acta. 2015 Mar 3;862:41-52. doi: 10.1016/j.aca.2014.12.036. Epub 2014 Dec 24. PubMed PMID: 25682427.
7: Kimura I, Taniguchi N, Kumai H, Tomita I, Kinae N, Yoshizaki K, Ito M, Ishikawa T. Correlation of epizootiological observations with experimental data: chemical induction of chromatophoromas in the croaker, Nibea mitsukurii. Natl Cancer Inst Monogr. 1984 May;65:139-54. PubMed PMID: 6431288.
8: MacMillan JR, Schnick RA, Fornshell G. Stakeholder position paper: aquaculture producer. Prev Vet Med. 2006 Feb 24;73(2-3):197-202. Epub 2005 Nov 9. PubMed PMID: 16289382.
9: Ferguson HW, Moccia RD. Disseminated hexamitiasis in Siamese fighting fish. J Am Vet Med Assoc. 1980 Nov 1;177(9):854-7. PubMed PMID: 7451326.
10: Kimura I, Kinae N, Kumai H, Yamashita M, Nakamura G, Ando M, Ishida H, Tomita I. Environment: peculiar pigment cell neoplasm in fish. J Invest Dermatol. 1989 May;92(5 Suppl):248S-254S. PubMed PMID: 2715659.
11: Nose N, Hoshino Y, Kikuchi Y, Horie M, Saitoh K, Kawachi T, Nakazawa H. Simultaneous liquid chromatographic determination of residual synthetic antibacterials in cultured fish. J Assoc Off Anal Chem. 1987 Jul-Aug;70(4):714-7. PubMed PMID: 3624182.
12: Angelini NM, Seigneur GN. [Disease of the fins of Rhamdia sapo. Isolation of the etiological agents and experimental infection]. Rev Argent Microbiol. 1988 Jan-Mar;20(1):37-48. Spanish. PubMed PMID: 3140294.








